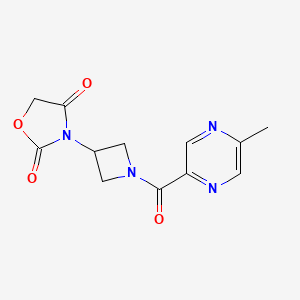

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

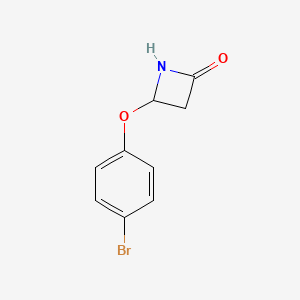

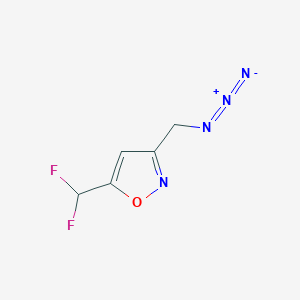

The compound “3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups, including a pyrazine ring, an azetidine ring, and an oxazolidine ring . Pyrazine is a heterocyclic aromatic organic compound, while azetidine and oxazolidine are types of heterocyclic amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that azetidin-2-one derivatives have been synthesized as part of the development of new antibiotics . The azetidin-2-one ring is a key component of life-saving penicillin and cephalosporin antibiotics .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The rigidity of spirocyclic compounds, such as this one, often leads to a decrease in the conformational entropy penalty when interacting with potential molecular targets .Scientific Research Applications

Antiproliferative Activity

Oxazolidine-2,4-dione has demonstrated potent antiproliferative effects. Specifically, the compound 3-(prop-1-en-2-yl)azetidin-2-one (a derivative of oxazolidine-2,4-dione) exhibited remarkable activity against breast cancer cells (MCF-7), with an impressive IC50 value of 10 nM . Researchers are exploring its potential as an anticancer agent.

Heterocyclic Amino Acid Derivatives

Oxazolidine-2,4-dione derivatives, such as 3-(acetoxymethyl)azetidines , have been synthesized through aza-Michael addition reactions. These novel heterocyclic amino acid derivatives contain azetidine rings and exhibit diverse biological activities . Researchers are investigating their potential as building blocks for drug design.

Pharmacophore Subunit

Azetidine, a four-membered saturated heterocycle, serves as a pharmacophore subunit in various natural and synthetic compounds. Its presence contributes to the biological activity of these molecules. Researchers utilize azetidine-containing motifs for drug discovery and optimization .

Suzuki–Miyaura Cross-Coupling

The synthesis of novel heterocyclic amino acid derivatives involves the Suzuki–Miyaura cross-coupling reaction. Researchers combine brominated pyrazole–azetidine hybrids with boronic acids to diversify the structures of these compounds. This method allows for the introduction of functional groups and modification of biological properties .

Structural Characterization

Researchers confirm the structures of oxazolidine-2,4-dione derivatives using advanced spectroscopic techniques, including 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) further validates their chemical identities .

Future Directions

properties

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYPLNCVHSNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)